molecular formula C10H12O5 B11942500 Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate CAS No. 17310-94-0

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate

Cat. No.: B11942500
CAS No.: 17310-94-0
M. Wt: 212.20 g/mol
InChI Key: PRHAGQCZGSQKHR-UHFFFAOYSA-N
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Description

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C10H12O5. It is known for its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate can be synthesized through several methods. One common route involves the Diels-Alder reaction between furan and maleic anhydride, followed by esterification with methanol . The reaction conditions typically require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various dicarboxylic acids, reduced bicyclic compounds, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its reactive oxabicyclo structure.

Mechanism of Action

The mechanism of action of dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The oxabicyclo ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar structure but with a different degree of unsaturation.

    Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another similar compound with different ester groups.

Uniqueness

Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate is unique due to its specific oxabicyclo ring system and the presence of two ester groups. This structure imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

17310-94-0

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate

InChI

InChI=1S/C10H12O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h5-6H,3-4H2,1-2H3

InChI Key

PRHAGQCZGSQKHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2CCC1O2)C(=O)OC

Origin of Product

United States

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